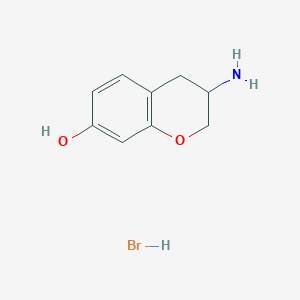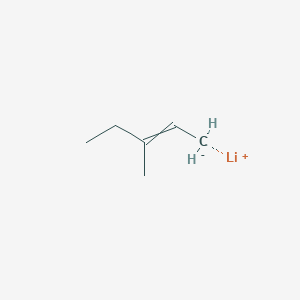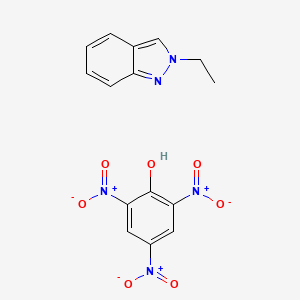![molecular formula C5H7N7 B14584607 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-90-0](/img/structure/B14584607.png)
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the condensation of aryl (hetaryl) α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Another method involves the synthesis of hydrazones followed by oxidative condensation, dehydration of acylhydrazinyl derivatives by refluxing in POCl3, and condensation with ortho esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for oxidative C–N bond formation, ortho esters for condensation reactions, and POCl3 for dehydration reactions .
Major Products
Wissenschaftliche Forschungsanwendungen
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl and triazolo groups enable it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine include:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other scientific fields .
Eigenschaften
CAS-Nummer |
61139-90-0 |
|---|---|
Molekularformel |
C5H7N7 |
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
(3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)hydrazine |
InChI |
InChI=1S/C5H7N7/c1-3-10-11-5-8-4(9-6)2-7-12(3)5/h2H,6H2,1H3,(H,8,9,11) |
InChI-Schlüssel |
UJEFHUFIEAMSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1N=CC(=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)


![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)



![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)

